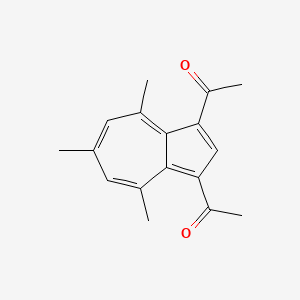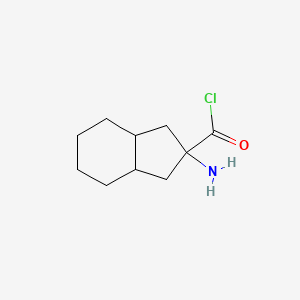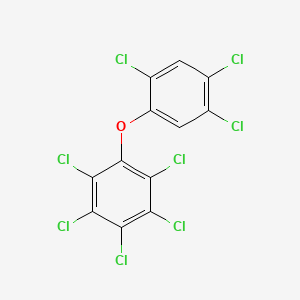
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene can be synthesized through the chlorination of benzene derivatives. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful monitoring of reaction parameters to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form chlorinated quinones.
Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated aromatic structures.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: Another highly chlorinated aromatic compound used as a pesticide and disinfectant.
1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.
2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl compound with applications in industrial chemistry.
Uniqueness
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene is unique due to its specific structure, which combines multiple chlorinated aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
83992-75-0 |
|---|---|
Molekularformel |
C12H2Cl8O |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H |
InChI-Schlüssel |
PKOSPVZTRLMBSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


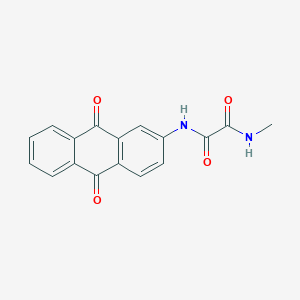
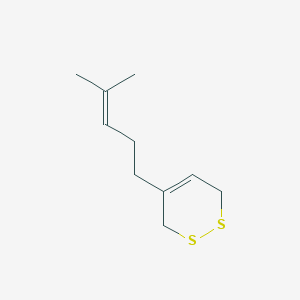
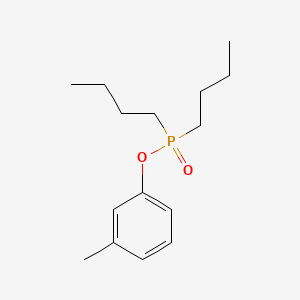

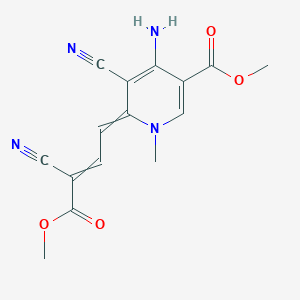
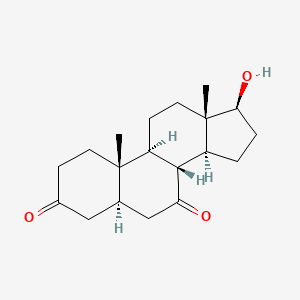

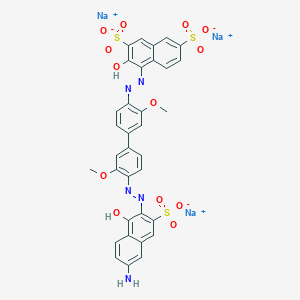
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)


